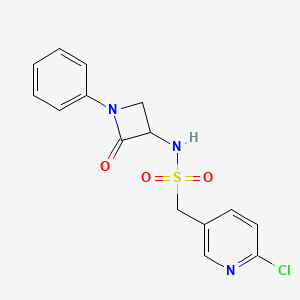
2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide” is a chemical compound with the CAS Number: 1026337-14-3 . It has a molecular weight of 177.27 and its IUPAC name is 2-hydroxy-N,N-dimethyl-4-(methylthio)butanamide . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2S/c1-8(2)7(10)6(9)4-5-11-3/h6,9H,4-5H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 177.27 .Scientific Research Applications
Neuroprotective Properties
Research indicates that compounds with sulfanyl groups and related structures may have neuroprotective properties. For example, Dimethyl Sulfoxide (DMSO) is known for its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests a potential application of related sulfanyl compounds in neuroprotection and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).
Antiviral Activity
Compounds bearing methylsulfanyl or similar functional groups have been investigated for their antiviral activity. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with substitutions like methyl, amino, and dimethylamino groups have shown inhibitory effects on the replication of herpes viruses and retroviruses, indicating the potential of related compounds for antiviral drug development (Holý et al., 2002).
Biomedical Applications
Research on polymeric materials incorporating dimethylamino and hydroxyl groups, such as in smart hydrogels, has shown promising applications in biomedical fields like tissue engineering and drug delivery. These hydrogels exhibit temperature- and pH-sensitive behavior, indicating the utility of incorporating specific functional groups for creating responsive materials (Xu, Kang, & Neoh, 2006).
Analytical Chemistry
In analytical chemistry, derivatives of methylsulfanyl and related compounds have been used for the analysis of complex matrices. For example, solid-phase microextraction with on-fiber derivatization techniques has been applied to analyze aldehydes in beer, demonstrating the versatility of these compounds in enhancing analytical methodologies (Veselý et al., 2003).
Environmental Remediation
Compounds with sulfanyl groups have also been evaluated for their potential in environmental remediation, such as in the degradation of pollutants like dimethyl phthalate in soil and water. Research in this area suggests a role for related compounds in the development of more effective and environmentally friendly remediation technologies (Wang, Deng, & Yang, 2014).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-8(2)7(10)6(9)4-5-11-3/h6,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMOVBCNKOGIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide | |
CAS RN |
1026337-14-3 |
Source


|
| Record name | 2-hydroxy-N,N-dimethyl-4-(methylsulfanyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)


![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)
![(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2916535.png)


![Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2916541.png)